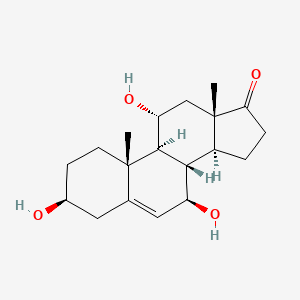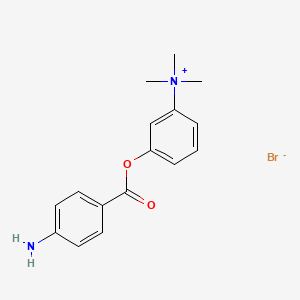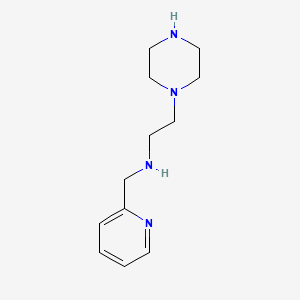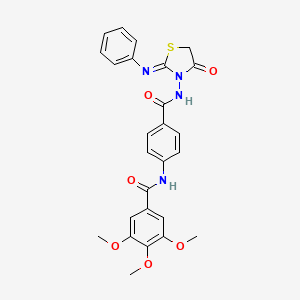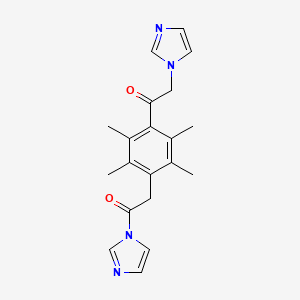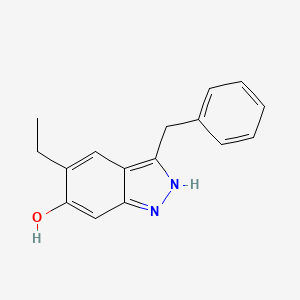
3-Benzyl-5-ethyl-1H-indazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-ethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group at the 3-position, an ethyl group at the 5-position, and a hydroxyl group at the 6-position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach involves the selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed synthesis to achieve high yields and minimal byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed . These methods ensure efficient production with good to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-ethyl-1H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-ethyl-1H-indazol-6-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and versatility make it a useful building block for various chemical transformations.
Biology: Indazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These properties make them potential candidates for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-ethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which play crucial roles in inflammation and cancer . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and promote apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: This compound shares a similar structure with 3-Benzyl-5-ethyl-1H-indazol-6-ol but lacks the ethyl group at the 5-position.
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: This derivative has a different substitution pattern, with an amino group and a carboxamide group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the hydroxyl group, contributes to its reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3-benzyl-5-ethyl-2H-indazol-6-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-12-9-13-14(8-11-6-4-3-5-7-11)17-18-15(13)10-16(12)19/h3-7,9-10,19H,2,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
BHBNTSBLKSCUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(NN=C2C=C1O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


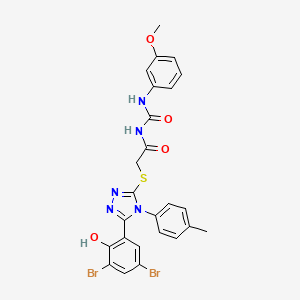
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
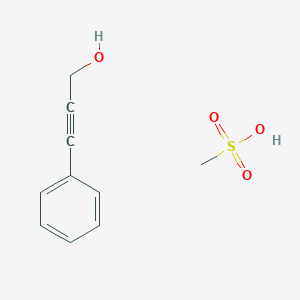

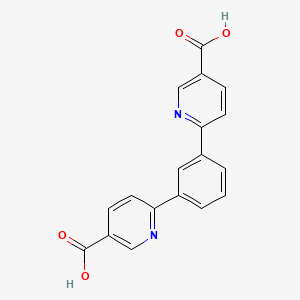
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

